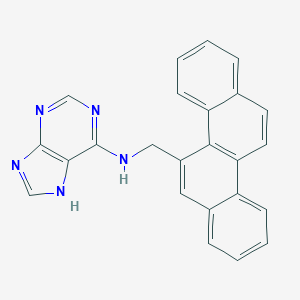

N(6)-((Chrysen-5-yl)methyl)adenine

説明

N(6)-((Chrysen-5-yl)methyl)adenine is a synthetic compound that features a chrysenyl group attached to the N6 position of adenine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-((Chrysen-5-yl)methyl)adenine typically involves the alkylation of adenine at the N6 position with a chrysenylmethyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the adenine and facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants and the stability of the intermediate species.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

N(6)-((Chrysen-5-yl)methyl)adenine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the chrysenyl group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chrysenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chrysenyl ketones or aldehydes, while reduction could produce chrysenyl alcohols or amines.

科学的研究の応用

N(6)-((Chrysen-5-yl)methyl)adenine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleophilic substitution reactions.

Biology: The compound can be used to investigate the interactions between modified nucleotides and enzymes involved in DNA and RNA processing.

Industry: It may be used in the production of specialized materials or as a component in chemical sensors.

作用機序

The mechanism by which N(6)-((Chrysen-5-yl)methyl)adenine exerts its effects involves its interaction with biological molecules such as nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, affecting their structure and function. Additionally, the compound may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases or RNA methyltransferases.

類似化合物との比較

Similar Compounds

N6-Benzyladenine: A compound with a benzyl group attached to the N6 position of adenine, used as a plant growth regulator.

N6-Furfuryladenine (Kinetin): A compound with a furfuryl group at the N6 position, known for its role in promoting cell division in plants.

N6-Ethenoadenine: A compound with an etheno bridge at the N6 position, used to study nucleotide metabolism.

Uniqueness

N(6)-((Chrysen-5-yl)methyl)adenine is unique due to the presence of the chrysenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules, making it a valuable tool for research in various fields.

生物活性

N(6)-((Chrysen-5-yl)methyl)adenine is a modified adenine derivative notable for its unique chrysenyl group, which imparts distinct biological and chemical properties. This compound has garnered attention due to its potential applications in various biological processes, particularly in the realms of epigenetics and cancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is CHN. The synthesis typically involves alkylation of adenine at the N6 position using a chrysenylmethyl halide under basic conditions, often employing strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, potentially altering their structure and function. This interaction may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA methyltransferases .

Epigenetic Regulation

Recent studies have highlighted the role of adenine modifications, particularly N(6)-methyladenine (N6-mA), in epigenetic regulation. For example, research shows that N6-mA can influence chromatin organization by antagonizing chromatin organizers like SATB1 during early developmental stages in mice. This modification is crucial for gene regulation and maintaining cellular identity during differentiation .

Anti-Cancer Potential

This compound has been investigated for its anti-cancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of adenine have shown significant cytotoxic effects against various cancer cell lines, including MCF cells, indicating a potential therapeutic application for modified adenines in oncology .

Research Findings

特性

IUPAC Name |

N-(chrysen-5-ylmethyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRLNJWYCKBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151836 | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117606-16-3 | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。